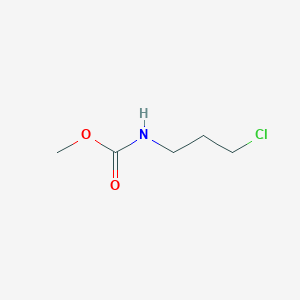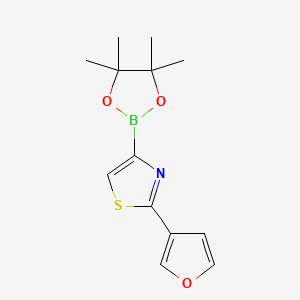![molecular formula C28H30Cl2N2O3S B13991879 1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate CAS No. 6756-64-5](/img/structure/B13991879.png)
1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline: is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and bis(2-chloroethyl) groups attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Methyl Group: The methyl group is introduced to the quinoline ring via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Aniline Derivative: The aniline derivative is synthesized by reacting 4-chlorobenzyl chloride with aniline in the presence of a base like sodium hydroxide.
Introduction of Bis(2-chloroethyl) Groups: The final step involves the reaction of the aniline derivative with 2-chloroethyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the quinoline ring, converting them to amines.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions to replace the chlorine atoms.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the quinoline ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Research: It is used in studies investigating the mechanisms of action of DNA-damaging agents and their effects on cellular processes.
作用機序
The mechanism by which N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline exerts its effects involves the formation of DNA cross-links. The bis(2-chloroethyl) groups can alkylate DNA, leading to the formation of interstrand and intrastrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately leading to cell death. The quinoline moiety may also interact with DNA, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar chemical properties.
Bis(2-chloroethyl) ethers: These compounds contain bis(2-chloroethyl) groups and are used in similar applications, such as in the synthesis of polymers and as intermediates in organic synthesis.
Uniqueness
N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline is unique due to the presence of both the quinoline moiety and the bis(2-chloroethyl) groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
6756-64-5 |
|---|---|
分子式 |
C28H30Cl2N2O3S |
分子量 |
545.5 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-ium-1-yl)methyl]aniline;4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H23Cl2N2.C7H8O3S/c1-17-10-13-25(21-5-3-2-4-20(17)21)16-18-6-8-19(9-7-18)24(14-11-22)15-12-23;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13H,11-12,14-16H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
UITMSLDAVUYDIM-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=C(C=C3)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)
![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)






![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)


![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)
